molecular formula C11H16BrNO2S B1372500 3-Bromo-N-butyl-5-methylbenzenesulfonamide CAS No. 1020252-93-0

3-Bromo-N-butyl-5-methylbenzenesulfonamide

Cat. No.: B1372500
CAS No.: 1020252-93-0
M. Wt: 306.22 g/mol
InChI Key: PFYFYGOHARPIMD-UHFFFAOYSA-N
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Description

3-Bromo-N-butyl-5-methylbenzenesulfonamide (CAS: 1020252-93-0) is a brominated sulfonamide derivative with the molecular formula C₁₁H₁₆BrNO₂S and a molecular weight of 306.22 g/mol . It features a bromine atom at the 3-position of the benzene ring, a butyl group attached to the sulfonamide nitrogen, and a methyl group at the 5-position. This compound is typically stored under dry, cool conditions (2–8°C) to ensure stability .

Properties

IUPAC Name

3-bromo-N-butyl-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-3-4-5-13-16(14,15)11-7-9(2)6-10(12)8-11/h6-8,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYFYGOHARPIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674352
Record name 3-Bromo-N-butyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-93-0
Record name 3-Bromo-N-butyl-5-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020252-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-butyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-butyl-5-methylbenzenesulfonamide typically involves the bromination of N-butyl-5-methylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3-position of the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-butyl-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the cleavage of the S-N bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used.

    Hydrolysis: Acidic or basic aqueous solutions are used, with the reaction conditions varying depending on the desired rate of hydrolysis.

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted sulfonamides, depending on the nucleophile used.

    Hydrolysis: The major products are the corresponding sulfonic acids and amines.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
3-Bromo-N-butyl-5-methylbenzenesulfonamide serves primarily as an intermediate in the synthesis of various benzamides, which are significant in drug development due to their biological activities. The compound's unique structure allows for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Benzamides
In a study involving the synthesis of specific benzamides, this compound was used as a precursor. The reaction conditions typically involved coupling with aryl boronic acids under palladium catalysis, yielding high purity products with substantial yields (up to 86%) . This demonstrates its effectiveness as a building block in pharmaceutical synthesis.

Material Science

Research Applications
The compound has potential applications in material science, particularly in developing novel materials that exhibit specific electronic or optical properties. The sulfonamide group contributes to hydrogen bonding interactions, which can be exploited in creating advanced materials.

Example Research Findings
Research has indicated that compounds similar to this compound can form stable interactions with biomolecules. This property is crucial for designing materials that interact with biological systems, such as drug delivery vehicles or biosensors .

Interaction Studies

Biological Interactions
The hydrogen bonding capabilities of the sulfonamide group make this compound a candidate for interaction studies with various biomolecules. Understanding these interactions can lead to insights into drug design and the development of new therapeutic agents.

Experimental Results
Studies have shown that the positioning of substituents (such as bromine and methyl groups) influences the compound's reactivity and binding affinity to target biomolecules. These findings are essential for optimizing drug candidates based on this scaffold .

Mechanism of Action

The specific mechanism of action of 3-Bromo-N-butyl-5-methylbenzenesulfonamide is not well-documentedThis can disrupt essential biological processes and inhibit the growth of microorganisms.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Bromo-N-butyl-5-methylbenzenesulfonamide 1020252-93-0 C₁₁H₁₆BrNO₂S 306.22 - 3-Br, 5-Me on benzene; N-butyl
3-Bromo-N,5-dimethylbenzenesulfonamide 1020252-91-8 C₈H₁₀BrNO₂S 264.19 - 3-Br, 5-Me on benzene; N-Me (shorter alkyl chain)
N-(3-Bromophenyl)-3-methylbenzenesulfonamide Not provided C₁₃H₁₂BrNO₂S 326.21 - 3-Br on phenyl ring attached to N; 3-Me on benzene
5-Bromo-N-ethyl-2-methoxybenzenesulfonamide 717892-29-0 C₉H₁₂BrNO₃S 302.17 - 5-Br, 2-OMe on benzene; N-ethyl
3-Bromo-N-isopropylbenzenesulfonamide 871269-08-8 C₉H₁₂BrNO₂S 278.17 - 3-Br on benzene; N-isopropyl (branched alkyl)

Key Observations :

  • Bromine Position : Moving bromine to the 5-position (CAS 717892-29-0) or attaching it to a separate phenyl ring (N-(3-bromophenyl) analog) alters electronic properties and steric interactions, which could influence binding affinity in receptor-targeted applications .

Physicochemical and Stability Considerations

  • Solubility : The N-butyl group in the target compound likely reduces aqueous solubility compared to N-methyl or N-ethyl derivatives. For example, 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8) may exhibit better solubility in polar solvents due to its smaller alkyl chain .
  • Thermal Stability : Branched alkyl groups (e.g., N-isopropyl in CAS 871269-08-8) could confer greater steric protection to the sulfonamide group, enhancing thermal stability compared to linear N-butyl chains .
  • Storage Conditions : The requirement for cool storage (2–8°C) for the target compound contrasts with analogs lacking bulky substituents, which may be stable at room temperature.

Biological Activity

3-Bromo-N-butyl-5-methylbenzenesulfonamide is a sulfonamide compound with the molecular formula C₁₁H₁₆BrNO₂S. This compound has garnered attention in various fields of scientific research, particularly due to its potential biological activities and applications in pharmaceutical synthesis and material science. The sulfonamide functional group is known for its diverse biological effects, making this compound a subject of interest for further exploration.

  • Molecular Weight : 292.22 g/mol
  • Melting Point : Not specified in the available literature.
  • Solubility : Solubility data is limited; however, sulfonamides typically exhibit moderate solubility in polar solvents.

The specific mechanism of action of this compound remains poorly documented. However, it is hypothesized that compounds with similar structures can disrupt essential biological processes, potentially inhibiting the growth of microorganisms and affecting various biochemical pathways. This disruption may be due to the compound's ability to interact with enzymes or other cellular targets involved in metabolic processes.

Biological Activity

This compound has shown potential in various biological studies:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, which are characteristic of many sulfonamides. The presence of the bromine atom and the specific substitution pattern on the benzene ring may enhance its efficacy against certain bacterial strains.
  • Pharmaceutical Applications : As an intermediate in the synthesis of various pharmaceutical compounds, this sulfonamide derivative can be utilized to develop new drugs targeting specific diseases or conditions. Its structural features may contribute to the development of inhibitors for key biological targets .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-N-(tert-butyl)-5-methylbenzenesulfonamideBromine at position 3, tert-butyl groupDifferent steric effects due to tert-butyl group
3-Bromo-N-butyl-4-methylbenzenesulfonamideBromine at position 3, methyl at position 4Variation in biological activity due to substitution pattern
N-(tert-butyl)-3-chloro-5-methylbenzenesulfonamideChlorine instead of brominePotentially different reactivity and antimicrobial properties

This table illustrates how variations in substitution patterns can influence the chemical behavior and biological activity of sulfonamide derivatives.

Case Studies

  • Antimicrobial Studies : A study conducted on various sulfonamide derivatives indicated that those with bromine substitutions often displayed enhanced antibacterial activity compared to their chlorine counterparts. While specific data on this compound is limited, it is reasonable to infer similar trends based on its structure .
  • Pharmaceutical Development : Research into sulfonamides has led to the development of several effective drugs for treating bacterial infections. The structural characteristics of this compound may allow it to serve as a precursor for synthesizing novel therapeutic agents targeting resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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